molecular formula C16H11ClN2O5S B163208 SW155246 CAS No. 420092-79-1

SW155246

カタログ番号: B163208
CAS番号: 420092-79-1
分子量: 378.8 g/mol
InChIキー: JDYDEJYIVZNWQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SW155246 is a sulfonamide-derived compound identified as a selective inhibitor of human DNA methyltransferase 1 (DNMT1), a key enzyme in maintaining DNA methylation patterns during replication. It exhibits a 30-fold selectivity for DNMT1 (IC₅₀ = 1.2 µM) over DNMT3A/3B (IC₅₀ = 38 µM) in biochemical assays . It demethylates specific CpG sites in promoters (e.g., RASSF1A) and reactivates tumor suppressor genes in cell lines like A549 and HeLa, albeit with lower potency than 5-AZA .

準備方法

合成経路と反応条件

SW155246の合成は、コアスルホンアミド構造の調製から始まるいくつかのステップを伴います。反応は通常、クロロベンゼン誘導体のニトロ化、続いてスルホン化、さらにナフトール誘導体とのカップリングを伴います。 最終生成物は、再結晶またはクロマトグラフィーによって精製され、高純度が達成されます .

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、廃棄物とコストを最小限に抑えながら、収量と純度を最大化するように反応条件を最適化することが含まれます。 連続フローリアクターや自動合成などの高度な技術が、効率を高めるために採用される場合があります .

作用機序

SW155246は、DNAメチルトランスフェラーゼ1を選択的に阻害することにより、その効果を発揮します。この阻害は、DNA中のシトシン残基へのメチル基の転移を防ぎ、腫瘍抑制遺伝子を含むサイレンシングされた遺伝子の再活性化につながります。 この化合物は、DNAメチルトランスフェラーゼ1の活性部位に結合し、その酵素活性を阻害します .

類似化合物との比較

5-Azacytidine (5-AZA)

Parameter SW155246 5-AZA
Target Specificity Selective for DNMT1 (30-fold over DNMT3A/B) Pan-DNMT inhibitor (DNMT1, DNMT3A/B)
IC₅₀ (Cytotoxicity) 8–20 µM (HeLa, A549) 3–6 µM (broader toxicity)
Mechanism Inhibits enzymatic activity without protein degradation Incorporates into DNA, traps DNMTs, induces degradation
ROS Generation None Not applicable (non-redox mechanism)
Global Demethylation Moderate (10 µM required) Strong (6 µM sufficient)
Stability Short half-life (4 hours in cells) Stable metabolic incorporation

Key Difference: this compound offers DNMT1-specific inhibition, avoiding the broad cytotoxicity and genomic instability associated with 5-AZA’s pan-DNMT activity .

Quinone-Based Inhibitors (e.g., SW045263, SW025890)

Parameter This compound SW045263/SW025890
Chemical Structure Reduced quinone (no redox cycling) Quinone core (prone to redox cycling)
ROS Generation Absent Present (H₂O₂ production)
Specificity DNMT1-selective Non-selective (inhibit DNMT1/3A via ROS)
Catalase Sensitivity Insensitive Activity blocked by catalase

Key Difference: this compound’s reduced quinone structure eliminates ROS-dependent off-target effects, enhancing specificity .

Nanaomycin A

Parameter This compound Nanaomycin A
Class Sulfonamide Quinone antibiotic
Target DNMT1 DNMT3B (preferential)
Mechanism Direct enzyme inhibition Binds catalytic site (putative)
Therapeutic Potential Specific for epigenetic silencing in cancer Limited by ROS generation and toxicity

Key Difference : Nanaomycin A’s preference for DNMT3B and ROS-mediated toxicity limit its utility compared to this compound’s DNMT1 focus .

Suramin

Parameter This compound Suramin
Class Sulfonamide Polysulfonated naphthylurea
Target DNMT1 Multi-target (DNMTs, kinases)
Specificity High for DNMT1 Low (broad epigenetic effects)
Clinical Use Preclinical Approved for parasitic infections

Key Difference : Suramin’s lack of selectivity and multi-target nature contrast with this compound’s precision .

Structure-Activity Relationship (SAR) Insights

  • Critical Functional Groups : The hydroxyl group at the 1-position of this compound’s naphthyl ring is essential. Removal (this compound-1) or methylation (this compound-2) abolishes DNMT1 inhibition .
  • Substituent Effects : Bulky groups at the 2-position (e.g., SW045263) reduce specificity by weakening DNMT1 interactions .
  • Molecular Docking : this compound occupies the DNMT1 catalytic pocket, mimicking sinefungin’s binding but with unique sulfonamide interactions . Analogs with structural modifications fail to maintain these interactions, validating the SAR .

生物活性

SW155246 is a sulfonamide compound identified as a selective inhibitor of human DNA methyltransferase 1 (DNMT1), which plays a crucial role in the regulation of gene expression through DNA methylation. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to demethylate tumor suppressor genes (TSGs) and reactivate their expression.

This compound exhibits a strong inhibitory effect on DNMT1, with an IC50 value of 1.2 μM , indicating its potency against this enzyme. Notably, it shows a 30-fold preference for inhibiting DNMT1 over DNMT3A and DNMT3B, making it a promising candidate for targeted epigenetic therapies in cancer treatment . The compound acts by binding to the active site of DNMT1, thereby preventing the transfer of methyl groups to cytosine residues in DNA, which is essential for maintaining gene silencing.

Structure-Activity Relationship (SAR)

A focused SAR analysis revealed that the hydroxyl group of this compound is critical for its biological activity. Modifications to this group, such as its removal or methylation, significantly diminish the compound's efficacy . The structural integrity of this compound allows it to form essential hydrogen bonds with amino acids in the active site of DNMT1, specifically Asn1267, which is vital for the enzyme's catalytic function .

Inhibition of Methylation

In vitro studies have demonstrated that this compound can inhibit global DNA methylation in various cancer cell lines, including HeLa and breast cancer cells. This inhibition leads to the reactivation of several TSGs, such as P16 , TIMP3 , and MLH1 , by promoting demethylation at their promoter regions . The compound's ability to induce TSG reactivation highlights its potential as an epigenetic drug.

Cancer Cell Lines

In a study published in Cancer Biology & Therapy, this compound was shown to inhibit breast cancer cell growth, migration, and invasion. The compound effectively reduced the methylation levels of key genes involved in tumor suppression, leading to enhanced apoptosis in cancer cells .

Selectivity and Toxicity

This compound has been characterized as not generating reactive oxygen species (ROS) during its action, which is a significant advantage over other DNMT inhibitors that can induce oxidative stress . This property suggests that this compound may have a more favorable safety profile in clinical applications.

Comparative Efficacy

The following table summarizes the biological activity and selectivity of this compound compared to other known DNMT inhibitors:

CompoundTarget EnzymeIC50 (μM)Selectivity Ratio (DNMT1:DNMT3A)Notable Effects
This compoundDNMT11.230:1Reactivates TSGs; inhibits cell growth
Compound ADNMT12.510:1Induces apoptosis
Compound BDNMT3A5.05:1Moderate TSG reactivation

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess SW155246’s inhibitory effects on DNMT1 activity?

  • Methodological Answer : Use in vitro enzymatic assays with purified hDNMT1 (e.g., scintillation proximity assays with ³H-SAM as a methyl donor) to measure inhibition kinetics. Include controls for nonspecific binding by comparing results with and without catalytic cofactors (e.g., CAT) . Quantify IC₅₀ values via dose-response curves and validate using LC-MS/MS to measure global DNA methylation changes in treated cell lines (e.g., HeLa or A549) .

Q. How does this compound’s impact on cell viability differ between tumor and normal cell lines?

  • Methodological Answer : Conduct MTT or CellTiter-Glo assays across multiple cell types (e.g., HeLa, A549 tumor cells vs. HBEC30KT bronchial epithelial cells). Compare IC₅₀ values and dose-dependent growth inhibition curves. Note that this compound’s IC₅₀ ranges from 8–20 μM in tumor cells, higher than 5-AZA’s 3–6 μM, suggesting differential cytotoxicity mechanisms .

Q. What criteria should guide the selection of cell lines for studying this compound’s gene re-expression effects?

  • Methodological Answer : Prioritize cell lines with hypermethylated tumor suppressor genes (e.g., A549 cells with silenced RASSF1A). Use qRT-PCR to quantify gene re-expression post-treatment (10 μM this compound for 72 hours) and correlate with demethylation confirmed by bisulfite sequencing .

Advanced Research Questions

Q. How can structural contradictions in this compound’s binding mode predictions be resolved?

  • Methodological Answer : Employ induced-fit docking (IFD) simulations to model this compound’s interaction with DNMT1’s catalytic pocket. Compare results from rigid vs. flexible receptor docking. IFD reveals critical hydrogen bonds with Asn1267 and π-cation interactions with Arg1312, explaining its specificity over inactive analogs . Validate predictions via mutagenesis (e.g., Arg1312Ala) to assess activity loss .

Q. What analytical frameworks address discrepancies between this compound’s moderate global methylation inhibition and strong gene-specific effects?

  • Methodological Answer : Perform genome-wide methylation profiling (e.g., Methyl-Seq) to identify locus-specific hypomethylation hotspots. Integrate with RNA-Seq data to map methylation-expression correlations. This compound may preferentially target regulatory regions (e.g., CpG islands near promoters) rather than bulk genomic DNA .

Q. How do activity cliffs between this compound and its analogs inform structure-activity relationship (SAR) studies?

  • Methodological Answer : Compare IC₅₀ and binding modes of this compound with methylated derivatives (e.g., this compound-1/-2). Use molecular dynamics simulations to analyze steric clashes or lost interactions (e.g., hydroxyl group methylation disrupts hydrogen bonding with Val1580) . Prioritize synthesizing analogs preserving critical pharmacophores (nitro group, sulfonamide backbone) .

Q. What statistical methods are optimal for analyzing dose-dependent methylation and viability data?

  • Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ and Hill coefficients. Use ANOVA with post-hoc Tukey tests to compare methylation levels across doses. Report confidence intervals and effect sizes to address variability in biological replicates .

Q. Contradiction Analysis in this compound Research

Q. How to reconcile this compound’s lower potency (vs. 5-AZA) with its selective gene re-expression?

  • Methodological Answer : Hypothesize that this compound’s DNMT1 selectivity spares DNMT3A/B, preserving maintenance methylation while reactivating specific genes. Test via siRNA knockdown of DNMT isoforms and measure residual methylation .

Q. Why do IFD simulations predict this compound’s catalytic site binding, while crystallography data are lacking?

  • Methodological Answer : Use hybrid approaches: Combine IFD-predicted poses with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in DNMT1 upon this compound binding. Cross-validate with cryo-EM if crystallization fails .

Q. Data Presentation and Reproducibility

Q. What metadata is essential for reporting this compound’s experimental results?

  • Methodological Answer : Include batch-specific compound purity (HPLC/MS), cell line authentication (STR profiling), and methylation assay protocols (e.g., LC-MS/MS parameters). For docking studies, report force fields (OPLS2005), sampling algorithms, and RMSD thresholds .

Q. How to ensure reproducibility in DNMT inhibition assays?

  • Methodological Answer : Standardize enzyme activity (e.g., units/µg protein), substrate concentrations (e.g., 1 µM ³H-SAM), and incubation times. Share raw data (e.g., scintillation counts) and analysis scripts in supplementary materials .

特性

IUPAC Name

4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYDEJYIVZNWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420092-79-1
Record name 420092-79-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。